(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-18-22(21-10-6-7-11-23(21)30-18)16-29-33-28(34)25-15-24(31-32-25)20-12-13-26(27(14-20)35-2)36-17-19-8-4-3-5-9-19/h3-16,30H,17H2,1-2H3,(H,31,32)(H,33,34)/b29-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUDRMKQLNWEHD-MUFRIFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the indole moiety: The indole group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Benzyloxy and methoxy substitutions: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Pathways
The synthesis of pyrazole derivatives often involves reactions between hydrazones and various electrophiles. For instance, the synthesis of related pyrazole compounds has been achieved through the reaction of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds. The specific compound can be synthesized through similar methodologies, utilizing starting materials that include benzyloxy and methoxy-substituted phenyl groups.
Characterization Techniques
Characterization of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide can be performed using various techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Antioxidant Properties
Research has shown that pyrazole derivatives exhibit significant antioxidant activities. For example, studies on related compounds have demonstrated their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases . The compound's structural features, such as the presence of methoxy and benzyloxy groups, may enhance its radical scavenging capacity.
Anticancer Activity
Several pyrazole derivatives have been reported to possess anticancer properties. In vitro studies on similar compounds have revealed cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells . The specific compound may also exhibit similar activities due to its structural analogies with known anticancer agents.
Anti-inflammatory Effects
Pyrazole-based compounds have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases . The presence of specific substituents in this compound could enhance its efficacy in this regard.
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating a series of pyrazole derivatives, including those structurally related to this compound, it was found that these compounds exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. The study utilized the DPPH assay to quantify radical scavenging activity, demonstrating that modifications in substituents significantly influenced antioxidant potency .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A comprehensive evaluation of pyrazole derivatives revealed that certain compounds induced apoptosis in colorectal carcinoma cells. The study highlighted that structural modifications could lead to enhanced cytotoxic effects. The specific compound's ability to induce apoptotic pathways was assessed through flow cytometry and caspase activity assays, indicating promising anticancer potential .
Mechanism of Action
The mechanism of action of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties.
Benzyloxy and methoxy substituted compounds: These functional groups can influence the compound’s solubility, stability, and reactivity.
Uniqueness
The uniqueness of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Biological Activity
The compound (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C₂₅H₂₄N₄O₃
- Molecular Weight : 440.48 g/mol
The compound features several functional groups, including a pyrazole ring, an indole moiety, and a benzyloxy group. These structural elements are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often employing methods such as base-mediated aldol condensation and hydrazone formation to achieve the desired structure. The detailed synthetic pathway can vary based on the specific substituents and reaction conditions utilized.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research has shown that certain pyrazole derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
The compound has also been evaluated for its antitumor activity. A study investigating similar pyrazole derivatives found that they exhibited cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents . The mechanism is believed to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved.
Antiviral Effects
Compounds with similar structures have demonstrated antiviral activity against several viruses, including HIV and HCV. For example, specific pyrazole derivatives have shown promising results in inhibiting viral replication in vitro . This suggests that this compound may also possess similar antiviral properties.
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the pyrazole ring allows for interaction with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors in cells, modulating signaling pathways that lead to therapeutic effects.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that one derivative exhibited an IC50 value of 9.19 μM against HCV NS5B polymerase, indicating significant antiviral activity . This highlights the potential for this compound to act as an effective therapeutic agent.
Case Study 2: Antimicrobial Evaluation
In another study focusing on the antimicrobial properties of related compounds, several derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μg/mL . This suggests a broad spectrum of activity that could be explored further for clinical applications.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this pyrazole-hydrazide derivative?
The compound is synthesized via multi-step condensation reactions, starting with the formation of the pyrazole core followed by hydrazone linkage. Key steps include refluxing intermediates in ethanol or methanol under acidic catalysis (e.g., acetic acid). Characterization involves IR spectroscopy (to confirm carbonyl and hydrazone groups), 1H/13C NMR (to verify substituent positions and stereochemistry), and single-crystal X-ray diffraction (for unambiguous structural confirmation) . Elemental analysis and ESI-MS are critical for purity assessment.
Q. How can structural ambiguities in the molecule be resolved using crystallographic methods?
X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is essential. The methoxy and benzyloxy groups’ orientations can be clarified via anisotropic displacement parameters. Tools like WinGX/ORTEP visualize thermal ellipsoids and hydrogen-bonding networks, which are critical for validating intramolecular interactions .
Q. What experimental assays are suitable for preliminary biological activity screening?
Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard for anticonvulsant evaluation. For computational screening, AutoDock Vina or Glide can predict binding affinities to targets like cannabinoid receptors or voltage-gated ion channels. In vitro assays (e.g., enzyme inhibition) should follow OECD guidelines for reproducibility .
Advanced Research Questions
Q. How can DFT calculations and molecular docking improve understanding of bioactivity mechanisms?
Density Functional Theory (DFT) at the B3LYP/6-311 G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), charge distribution, and electrostatic potential surfaces, revealing reactive sites. Molecular docking (using AutoDock Vina or GOLD ) identifies key interactions (e.g., hydrogen bonds, π-π stacking) with biological targets like cyclooxygenase-2 (COX-2). Multi-conformational docking and MD simulations refine binding mode predictions .
Q. How to resolve contradictions between spectral data and crystallographic results?
Discrepancies in bond lengths or torsional angles (e.g., E/Z isomerism in the hydrazone moiety) require Hirshfeld surface analysis to assess packing forces. DFT-optimized geometries should be compared with X-ray data to validate computational models. Raman/IR frequency calculations can reconcile experimental vs. theoretical vibrational modes .
Q. What strategies optimize synthetic yield and regioselectivity?
Solvent polarity (e.g., DMF vs. THF) and temperature control minimize side reactions. Catalysts like p-toluenesulfonic acid (PTSA) enhance hydrazone formation efficiency. Microwave-assisted synthesis reduces reaction time. Monitoring via TLC/HPLC ensures intermediate purity. Crystallization conditions (e.g., slow evaporation from DMSO/water) improve crystal quality for diffraction .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
Systematically modify substituents:
- Benzyloxy group : Replace with halogens or electron-withdrawing groups to alter lipophilicity.
- Indole moiety : Introduce methyl/fluoro groups to probe steric effects. Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties with bioactivity. Validate hypotheses via free-energy perturbation (FEP) simulations .
Q. What crystallographic methods detect polymorphism or solvatomorphism?
High-resolution PXRD screens for polymorphs. SHELXL refines disorder models in solvated crystals. Variable-temperature XRD (100–300 K) identifies phase transitions. Hirshfeld fingerprint plots quantify intermolecular interactions driving polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
